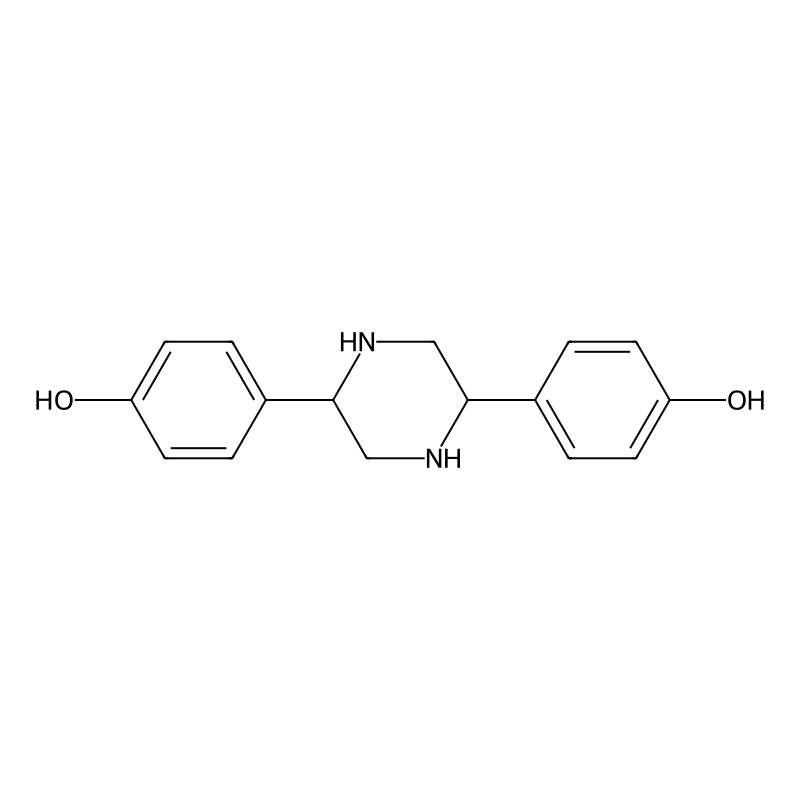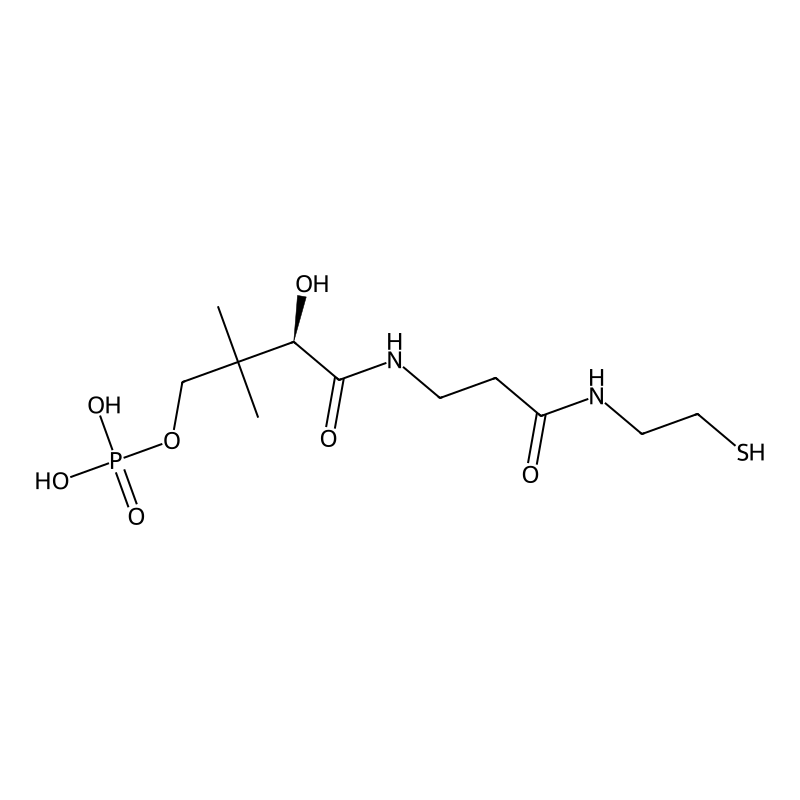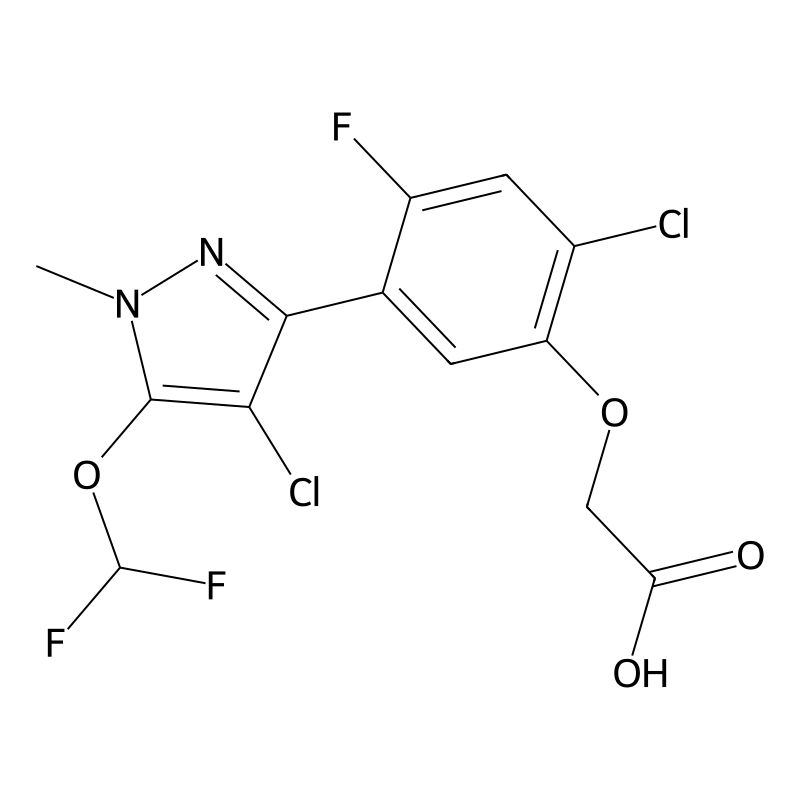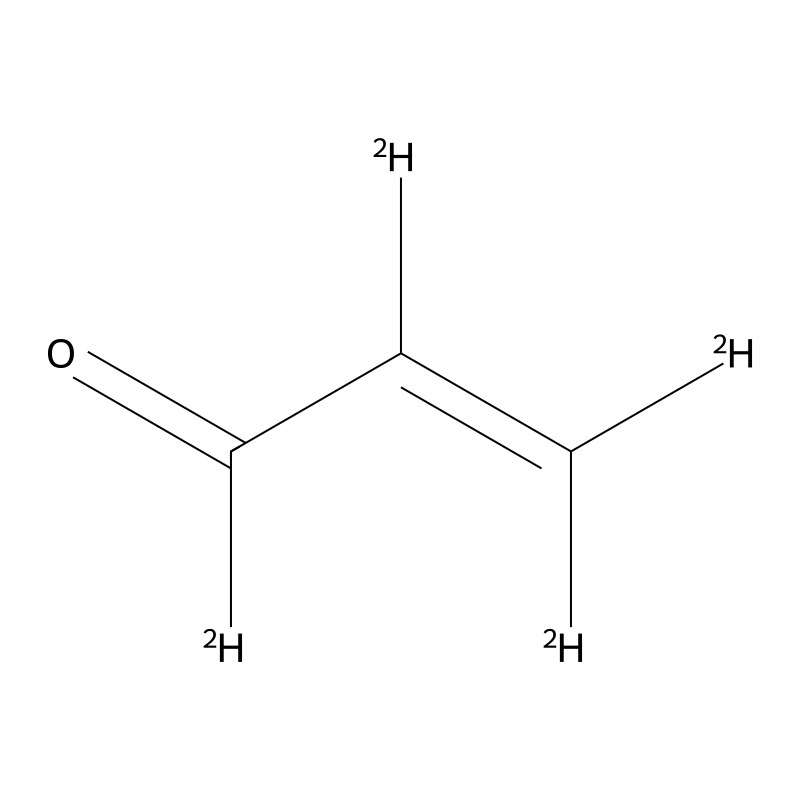4,4'-(Piperazine-2, 5-diyl)diphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
4,4'-(Piperazine-2, 5-diyl)diphenol is an organic compound with the molecular formula and a molecular weight of approximately 270.33 g/mol. This compound features a piperazine moiety connected to two phenolic groups, which contributes to its unique chemical properties. The structure consists of two hydroxyl groups attached to the phenyl rings, making it a diphenolic compound that can engage in hydrogen bonding due to the presence of multiple hydroxyl groups .
- Esterification: The hydroxyl groups can react with carboxylic acids to form esters.
- Ether Formation: It can undergo etherification reactions with alkyl halides.
- Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under appropriate conditions.
- Nucleophilic Substitution: The piperazine nitrogen atoms can act as nucleophiles in substitution reactions, allowing for the introduction of various substituents onto the piperazine ring .
Research indicates that 4,4'-(Piperazine-2, 5-diyl)diphenol exhibits various biological activities. Preliminary studies suggest potential antimicrobial properties, which have been evaluated through molecular docking simulations and biological assays. The compound's structure may facilitate interactions with biological targets due to its capacity for forming hydrogen bonds and engaging in π-π stacking interactions with biomolecules .
Several synthetic routes have been developed for the preparation of 4,4'-(Piperazine-2, 5-diyl)diphenol:
- Direct Coupling: This method involves the direct reaction of piperazine with suitable diphenolic precursors under acidic or basic conditions.
- Multi-step Synthesis: A more complex approach may involve synthesizing intermediate compounds that subsequently react to form the final diphenol product.
- Green Chemistry Approaches: Recent studies emphasize environmentally friendly synthesis methods using less hazardous reagents and solvents .
4,4'-(Piperazine-2, 5-diyl)diphenol has potential applications across various fields:
- Pharmaceuticals: Its biological activity makes it a candidate for developing antimicrobial agents or other therapeutic compounds.
- Polymer Chemistry: The compound could serve as a monomer or cross-linking agent in polymer synthesis due to its multifunctionality.
- Material Science: Its properties may be utilized in creating coatings or materials with specific mechanical and thermal characteristics .
Interaction studies involving 4,4'-(Piperazine-2, 5-diyl)diphenol focus on its binding affinity with biological macromolecules such as proteins and nucleic acids. Molecular docking studies have been employed to predict potential binding sites and affinities, suggesting that this compound could modulate biological pathways through specific interactions with target proteins .
Several compounds share structural similarities with 4,4'-(Piperazine-2, 5-diyl)diphenol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,4-Bis(4-hydroxyphenyl)piperazine | Similar piperazine structure but lacks additional phenolic functionality | Lacks dual phenolic hydroxyls |
| Bisphenol A | Contains two phenolic groups but no piperazine linkage | Does not possess piperazine's nitrogen functionality |
| Piperazine-1,4-diol | Contains piperazine and hydroxyls but fewer aromatic rings | Lacks extensive aromatic character |
| 4,4'-Methylenedianiline | Similar amine structure but lacks phenolic groups | Primarily an amine without hydroxyl functionalities |
The unique combination of a piperazine core with two phenolic units in 4,4'-(Piperazine-2, 5-diyl)diphenol allows for diverse interactions and applications not found in these similar compounds. This distinct architecture contributes to its potential utility in medicinal chemistry and materials science.








